molecular formula C19H30N2 B14293588 1H-Pyrrole, 2,2'-methylenebis[3-butyl-4-methyl- CAS No. 116748-68-6

1H-Pyrrole, 2,2'-methylenebis[3-butyl-4-methyl-

Cat. No.: B14293588
CAS No.: 116748-68-6
M. Wt: 286.5 g/mol
InChI Key: YBBQIEQQXBLASJ-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is distinguished by its methylene bridge connecting two pyrrole units, each substituted with butyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . This method is known for its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of pyrrole derivatives often employs catalytic processes to ensure efficiency and scalability. For instance, the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can be used to produce N-substituted pyrroles . This method is advantageous due to its room temperature operation and tolerance to various functional groups.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] undergoes several types of chemical reactions, including:

    Oxidation: Pyrroles can be oxidized to form pyrrole-2,5-diones.

    Reduction: Reduction reactions can convert pyrroles into pyrrolidines.

    Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles to form substituted pyrroles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophiles like alkyl halides or acyl chlorides react with pyrroles in the presence of a base.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Pyrrolidines.

    Substitution: N-substituted pyrroles.

Scientific Research Applications

1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies on its specific molecular targets and pathways are ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] is unique due to its methylene bridge connecting two pyrrole units, which imparts distinct chemical and physical properties

Properties

CAS No.

116748-68-6

Molecular Formula

C19H30N2

Molecular Weight

286.5 g/mol

IUPAC Name

3-butyl-2-[(3-butyl-4-methyl-1H-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrole

InChI

InChI=1S/C19H30N2/c1-5-7-9-16-14(3)12-20-18(16)11-19-17(10-8-6-2)15(4)13-21-19/h12-13,20-21H,5-11H2,1-4H3

InChI Key

YBBQIEQQXBLASJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NC=C1C)CC2=C(C(=CN2)C)CCCC

Origin of Product

United States

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